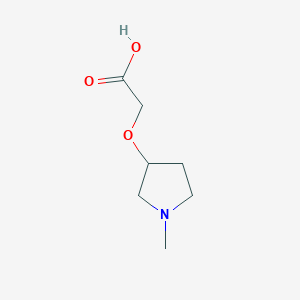

(1-Methyl-pyrrolidin-3-yloxy)-acetic acid

Description

Significance of Pyrrolidine (B122466) and Acetic Acid Motifs in Biologically Active Molecules

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a prevalent feature in a multitude of natural products and synthetic drugs. Its significance in drug discovery stems from several key attributes. The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional architecture that can effectively explore the often complex and spatially demanding binding pockets of proteins. nih.govnih.gov This sp3-hybridized scaffold allows for the precise spatial orientation of substituents, a crucial factor for achieving high-affinity and selective interactions with biological targets. nih.govnih.gov The stereochemistry of the pyrrolidine ring, with its potential for multiple chiral centers, further enhances its utility, enabling the synthesis of stereoisomers with distinct biological profiles. nih.gov The nitrogen atom within the ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating critical interactions with protein residues. researchgate.net Consequently, the pyrrolidine motif is a key component in a wide range of FDA-approved drugs, highlighting its versatility and importance in medicinal chemistry. nih.gov

Similarly, the acetic acid moiety (-CH₂COOH) and its derivatives are fundamental building blocks in the design of pharmacologically active compounds. The carboxylic acid group is a strong hydrogen bond donor and acceptor and can engage in ionic interactions, making it a common feature in ligands that bind to the active sites of enzymes and receptors. Many nonsteroidal anti-inflammatory drugs (NSAIDs), for example, are acetic acid derivatives. nih.gov The linkage of an acetic acid group to other cyclic structures can impart favorable physicochemical properties and provide a critical anchor point for biological activity.

Overview of (1-Methyl-pyrrolidin-3-yloxy)-acetic acid as a Core Structure in Academic Investigations

The combination of the pyrrolidine and acetic acid motifs in the form of this compound creates a scaffold that has garnered significant interest in academic research, particularly in the field of neuroscience. This compound serves as a valuable core structure for the synthesis of ligands targeting muscarinic acetylcholine (B1216132) receptors (mAChRs). researchgate.netnih.gov These receptors are G protein-coupled receptors that are widely expressed in the central and peripheral nervous system and play crucial roles in a variety of physiological processes, including learning, memory, and smooth muscle contraction. nih.govnih.gov

The this compound scaffold provides a framework for the development of both agonists (activators) and antagonists (blockers) of muscarinic receptors. The 1-methyl-pyrrolidine portion of the molecule often serves as a key pharmacophoric element that interacts with the receptor binding site, while the yloxy-acetic acid linker allows for the attachment of various substituent groups to modulate potency and selectivity for the different muscarinic receptor subtypes (M1-M5). researchgate.netnih.gov

Research in this area has led to the synthesis and biological evaluation of numerous derivatives of this compound. These studies have provided valuable insights into the structure-activity relationships (SAR) of muscarinic receptor modulators, helping to elucidate the molecular features required for high affinity and subtype selectivity. The data generated from these investigations are crucial for the rational design of novel therapeutic agents for a range of disorders, including Alzheimer's disease, schizophrenia, and overactive bladder. nih.govmdpi.com

Below are interactive data tables summarizing the research findings for various compounds derived from or related to the this compound scaffold, highlighting their binding affinities and functional activities at different muscarinic receptor subtypes.

Table 1: Binding Affinities (Ki, nM) of Pyrrolidine-Based Muscarinic Receptor Ligands

| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |

| Pirenzepine | 16 | 450 | 120 | 50 | 25 |

| (±)-17 | 15.8 | 12.6 | 3.2 | 10.0 | 6.3 |

| (-)-5 | 100 | 20 | 100 | 50 | 32 |

| (-)-7 | 63.1 | 15.8 | 50.1 | 31.6 | 25.1 |

| (+)-8 | 316 | 39.8 | 316 | 158 | 126 |

This table presents the binding affinities (Ki) of several pyrrolidine-containing compounds for the five human muscarinic receptor subtypes (M1-M5). A lower Ki value indicates a higher binding affinity. Data is illustrative and compiled from various research sources.

Table 2: Functional Activity of Pyrrolidine-Based Muscarinic Receptor Ligands

| Compound | M1 Activity (pKb/pD2) | M2 Activity (pKb/pD2) | M3 Activity (pKb/pD2) | M4 Activity (pKb/pD2) |

| (±)-17 | 7.8 (Antagonist) | 7.9 (Antagonist) | 8.5 (Antagonist) | 8.0 (Antagonist) |

| (-)-5 | <5 (Antagonist) | 6.8 (Partial Agonist) | 5.3 (Antagonist) | <5 (Antagonist) |

| (-)-7 | <5 (Antagonist) | 7.1 (Partial Agonist) | 5.6 (Antagonist) | <5 (Antagonist) |

| (+)-8 | <5 (Antagonist) | 7.65 (Partial Agonist) | <5 (Antagonist) | <5 (Antagonist) |

This table describes the functional activity of the compounds at different muscarinic receptor subtypes. pKb values represent the potency of antagonists, while pD2 values represent the potency of agonists/partial agonists. A higher value indicates greater potency. Data is illustrative and compiled from various research sources.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpyrrolidin-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-8-3-2-6(4-8)11-5-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZNOUUOWJLOZJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Pathways for (1-Methyl-pyrrolidin-3-yloxy)-acetic acid

The construction of the title compound generally begins with a pre-formed pyrrolidine (B122466) ring, which is then elaborated. The key starting material is often 1-methyl-3-pyrrolidinol (B22934), which contains both the methylated pyrrolidine ring and the hydroxyl group necessary for forming the ether linkage.

The crucial ether bond in this compound is typically formed via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

Reaction Mechanism: The process starts with the deprotonation of the hydroxyl group of 1-methyl-3-pyrrolidinol using a strong base, such as sodium hydride (NaH), to form a sodium alkoxide. This highly nucleophilic alkoxide then attacks an acetic acid synthon bearing a leaving group, such as an alkyl haloacetate (e.g., ethyl bromoacetate (B1195939) or methyl chloroacetate). The subsequent nucleophilic substitution reaction displaces the halide and forms the carbon-oxygen ether bond.

The general scheme for this transformation is detailed in the table below.

| Reactant 1 | Reactant 2 | Reagent | Product |

| 1-Methyl-3-pyrrolidinol | Alkyl haloacetate (e.g., Ethyl bromoacetate) | Strong Base (e.g., NaH) | This compound alkyl ester |

Methylation First: The most direct route begins with 1-methyl-3-pyrrolidinol, which is a commercially available starting material. sigmaaldrich.com Its synthesis from precursors like malic acid and methylamine (B109427) has also been reported. google.com In this case, the nitrogen is already methylated before the ether linkage is formed.

Methylation Last: An alternative pathway starts with a pyrrolidine ring that has a protecting group on the nitrogen, such as a Boc (tert-butyloxycarbonyl) group. The etherification reaction is performed first, followed by the removal of the protecting group and subsequent methylation. Methylating agents like dimethyl sulfate (B86663) can be employed for this step, as described in related syntheses. google.com

The acetic acid functional group is typically introduced as an ester to prevent side reactions with the acidic proton of the carboxylic acid during the base-mediated etherification step.

Ester Hydrolysis: Following the successful formation of the this compound alkyl ester, the final step is the hydrolysis of the ester to yield the desired carboxylic acid. This is commonly achieved by saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification with a mineral acid (e.g., HCl) to protonate the carboxylate salt. The existence of intermediates like methyl 2-[(3R)-pyrrolidin-3-yloxy]acetate hydrochloride supports this multi-step approach. uni.lu

A Korean patent describes a related transformation where a methyl acetate (B1210297) derivative is reduced using sodium borohydride (B1222165) (NaBH₄) in the presence of acetic acid, highlighting methods for manipulating acetate groups attached to a pyrrolidine ring. google.com

Enantioselective Synthesis of Chiral Isomers

This compound possesses a chiral center at the C3 position of the pyrrolidine ring, meaning it can exist as two distinct enantiomers, (R) and (S). The synthesis of a single enantiomer is crucial for many applications and requires stereocontrolled methods.

Achieving a specific stereochemistry in the final product often begins with establishing the desired chirality in the pyrrolidine precursor.

Use of Chiral Starting Materials: The most straightforward method is to begin the synthesis with a commercially available, enantiomerically pure precursor. For instance, (R)-(-)-1-Methyl-3-pyrrolidinol is available and can be used to produce the (R)-enantiomer of the final product. sigmaaldrich.com

Chiral Pool Synthesis: An alternative is to synthesize the chiral pyrrolidine ring from a naturally occurring chiral molecule. A patented method describes the synthesis of 1-methyl-3-pyrrolidinol starting from malic acid, a readily available chiral compound. google.com This approach installs the stereocenter early in the synthetic sequence.

Asymmetric Synthesis: Advanced methods involve creating the chiral center using an asymmetric reaction. For example, organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, demonstrating a viable strategy for creating chiral pyrrolidine systems. rsc.org Similar stereocontrolled syntheses are a major focus in modern organic chemistry. elsevierpure.comnih.govrsc.org

When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), separation techniques are required to isolate the desired enantiomer. mdpi.com

Classical Resolution by Diastereomeric Salt Formation: This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization. Once the desired diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treatment with an achiral acid.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers. mdpi.com The enantiomers interact differently with the chiral environment of the column, leading to different retention times and allowing for their separation. It is also possible to derivatize the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral chromatography column. researchgate.net

Derivatization and Analogue Synthesis

The development of analogues of this compound has been a subject of interest, with synthetic efforts focusing on the modification of its core components: the pyrrolidine ring and the acetic acid side chain.

Modifications of the Pyrrolidine Ring

The pyrrolidine ring is a common motif in many biologically active compounds, and various methods exist for its synthesis and functionalization. While specific examples of direct modification of the this compound pyrrolidine ring are not extensively detailed in the reviewed literature, general synthetic strategies for substituted pyrrolidines are well-established and can be applied to generate analogues.

These strategies often start from precursors like proline or 4-hydroxyproline, which can be subjected to a series of reactions to introduce substituents at various positions on the pyrrolidine ring. nih.gov For instance, multi-component reactions involving aromatic aldehydes, anilines, and esters of acylpyruvic acid can yield highly substituted 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. beilstein-journals.org These structures can then be further functionalized. Another approach involves the asymmetric functionalization of N-Boc pyrrolidine, which has been used to synthesize (R)-2-[(pyrrolidin-1-yl)methyl]pyrrolidine derivatives. york.ac.uk

The synthesis of substituted pyrrolidines can also be achieved through cycloaddition reactions. For example, the reaction of azomethine ylides with alkenes is a powerful method for constructing the pyrrolidine skeleton with diverse substitution patterns. sphinxsai.com Furthermore, a photo-promoted ring contraction of pyridines using silylborane has been reported to produce pyrrolidine derivatives, offering another avenue to access functionalized pyrrolidine cores. beilstein-journals.org

A variety of substituted pyrrolidine-2,3-dione (B1313883) derivatives have been prepared from 4-acetyl-3-hydroxy-3-pyrroline-2-ones and aliphatic amines. These reactions highlight the potential for introducing a range of substituents onto the pyrrolidine backbone. beilstein-journals.org

Table 1: General Methods for Pyrrolidine Ring Modification

| Method | Description | Potential Application to this compound Analogues | Key Reactants |

| Multi-component Reactions | One-pot synthesis of highly substituted pyrrolidinones. beilstein-journals.org | Generation of analogues with diverse substituents on the pyrrolidine ring. | Aromatic aldehydes, amines, dialkyl acetylenedicarboxylate. beilstein-journals.org |

| Asymmetric Functionalization | Enantioselective introduction of functional groups onto the pyrrolidine ring. york.ac.uk | Synthesis of chiral analogues with defined stereochemistry. | N-Boc pyrrolidine, organolithium reagents, electrophiles. york.ac.uk |

| [3+2] Cycloaddition | Construction of the pyrrolidine ring from acyclic precursors. sphinxsai.com | Access to a wide range of substituted pyrrolidine scaffolds. | Azomethine ylides, alkenes. sphinxsai.com |

| Pyridine Ring Contraction | Photo-promoted conversion of pyridines to pyrrolidines. beilstein-journals.org | Novel route to pyrrolidine derivatives from readily available pyridines. beilstein-journals.org | Pyridines, silylborane. beilstein-journals.org |

Functionalization of the Acetic Acid Moiety

The carboxylic acid group of this compound is a prime site for functionalization, most commonly through the formation of esters and amides. These derivatives can alter the physicochemical properties of the parent molecule.

The synthesis of ester derivatives is a common strategy. For example, the methyl ester of (R)-(Pyrrolidin-3-yloxy)-acetic acid is commercially available as a tosylate salt, indicating that esterification is a straightforward modification. echemi.com In a broader context, ester derivatives of various carboxylic acids are often prepared to enhance their biological and pharmacological properties. For instance, ester derivatives of indomethacin (B1671933) have been synthesized by reacting the parent drug with alcohols and phenols in the presence of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). A similar approach could be applied to this compound.

Amide derivatives are also readily accessible. The synthesis of amides from carboxylic acids and amines is a fundamental transformation in organic chemistry, often facilitated by coupling agents. One-step synthesis of amide derivatives from substituted anilines and amino acid esters has been reported, proceeding via reflux in methanol (B129727). sphinxsai.com Pyrrolidine amide derivatives of fatty acids have also been synthesized and evaluated for their biological activities. researchgate.net These general methods for amide formation are applicable to this compound to generate a library of amide analogues. For example, new amide derivatives of drugs containing a carboxyl group have been prepared using DCC and DMAP as coupling agents. ajchem-a.com

Table 2: Examples of Acetic Acid Moiety Functionalization in Related Compounds

| Derivative Type | Synthetic Method | Reagents | Potential Product from this compound |

| Methyl Ester | Esterification | Methanol, Acid Catalyst | This compound methyl ester |

| Amide | Amidation | Amine, Coupling Agent (e.g., DCC, DMAP) | N-Substituted (1-Methyl-pyrrolidin-3-yloxy)-acetamides |

Exploration of Linker Chemistry

The structure of this compound, with its distinct pyrrolidine and acetic acid functionalities connected by an ether linkage, makes it a candidate for use as a bifunctional linker in the construction of more complex molecules, such as bioconjugates. While specific applications of this compound as a linker are not widely documented, the principles of linker chemistry can be applied to understand its potential.

Linkers play a critical role in connecting different molecular components, such as a targeting moiety and a payload in antibody-drug conjugates. The nature of the linker can influence the stability, solubility, and release characteristics of the conjugate. The ether bond in this compound is generally stable, but its cleavage can be induced under harsh acidic conditions. youtube.commasterorganicchemistry.com This property could potentially be exploited for controlled release mechanisms in certain chemical environments.

Reactivity and Mechanistic Organic Chemistry Studies

The reactivity of this compound is dictated by its constituent functional groups: the tertiary amine of the pyrrolidine ring, the ether linkage, and the carboxylic acid.

The ether linkage, while generally robust, is susceptible to cleavage under strong acidic conditions, typically with hydrohalic acids like HBr or HI. youtube.commasterorganicchemistry.com The mechanism of ether cleavage can proceed via either an S(_N)1 or S(_N)2 pathway, depending on the structure of the ether. For a secondary ether like the one in this compound, the reaction would likely proceed through an S(_N)2 mechanism, involving protonation of the ether oxygen followed by nucleophilic attack of the halide ion on the less sterically hindered carbon. masterorganicchemistry.com

Mechanistic studies on related pyrrolidine derivatives can provide insights into the potential reactivity of the target compound. For example, computational studies have elucidated the reaction mechanism for the synthesis of pyrrolidinedione derivatives, involving a Michael addition, a Nef-type rearrangement, and cyclization. While not directly applicable to this compound, these studies highlight the complex reaction pathways that pyrrolidine-containing molecules can undergo.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Elucidation of Key Structural Elements for Modulatory Activity

The modulatory activity of (1-Methyl-pyrrolidin-3-yloxy)-acetic acid and its analogues is intrinsically linked to several key structural features. The core scaffold, consisting of a 1-methylpyrrolidine (B122478) ring linked to an acetic acid moiety via an ether linkage at the 3-position, presents multiple points for modification to probe its biological interactions.

The 1-methylpyrrolidine ring serves as a fundamental component, with the tertiary amine being a critical feature for establishing interactions with biological targets, often through protonation at physiological pH. The N-methyl group is generally considered optimal for the intrinsic activity of many pyrrolidine-based cholinergic agents. pharmacy180.comcutm.ac.in Replacement of this methyl group with larger alkyl groups typically leads to a decrease in activity. cutm.ac.in

The ether linkage at the 3-position of the pyrrolidine (B122466) ring is another crucial determinant of activity. The replacement of the ester group in acetylcholine (B1216132) analogues with a more stable ether linkage has been a successful strategy in developing potent and chemically stable muscarinic agonists. pharmacy180.com

The acetic acid side chain also plays a significant role in the molecule's biological profile. Modifications to this part of the molecule can dramatically alter its potency and efficacy. For instance, in related series of muscarinic agonists, the nature of the acidic function and its spatial relationship to the pyrrolidine ring are key for receptor binding and activation.

Systematic studies on analogous compounds, such as 3-(1,2,5-thiadiazolyl)-1,2,5,6-tetrahydro-1-methylpyridines, have demonstrated that the nature of the substituent on the heterocyclic ring profoundly influences muscarinic receptor affinity and functional selectivity. nih.gov For example, varying the length of an alkoxy chain substituent can lead to a U-shaped curve in activity, with an optimal chain length for maximal potency. nih.gov Although not directly this compound, these findings on structurally related compounds underscore the importance of the substituent attached to the core heterocyclic structure.

Interactive Table 1: Structure-Activity Relationship of Selected Pyrrolidine Analogues

| Compound/Analogue | Modification | Resulting Activity | Reference |

|---|---|---|---|

| (S)-Methacholine | β-methyl substitution on choline | Selective for muscarinic receptors | cutm.ac.in |

| Carbachol | Carbamate ester instead of acetate (B1210297) | Increased stability to hydrolysis | pharmacy180.com |

| Alkoxy-TZTP derivatives | Varying alkoxy chain length | U-shaped activity curve, with optimal length | nih.gov |

Impact of Stereochemistry on Biological Interactions

Stereochemistry is a paramount factor governing the biological activity of chiral compounds like this compound, which possesses a stereocenter at the 3-position of the pyrrolidine ring. The spatial arrangement of the substituents around this chiral center dictates how the molecule fits into the binding pocket of a biological target, leading to significant differences in potency and efficacy between enantiomers.

For a wide range of muscarinic receptor agonists and antagonists, stereoselectivity is a well-documented phenomenon. pharmacy180.com In the case of methacholine, a related cholinergic agonist, the (S)-enantiomer is equipotent with acetylcholine, whereas the (R)-enantiomer is approximately 20-fold less potent, highlighting the stereo-differentiating nature of the muscarinic receptor. pharmacy180.comcutm.ac.in

While specific data for the enantiomers of this compound is not widely published, studies on conformationally restricted analogues of other muscarinic agents provide strong evidence for the preferred binding conformations at the receptor. nih.gov Research on other chiral pyrrolidine derivatives has consistently shown that one enantiomer is significantly more active than the other. researchgate.net For many muscarinic agonists with a chiral pyrrolidine core, the (R)-enantiomer is often reported to be the more potent eutomer.

The introduction of additional stereocenters, for instance by modifying the side chain, can further complicate the stereochemical landscape and lead to more refined receptor subtype selectivity. researchgate.net The precise orientation of key functional groups, as dictated by the stereochemistry, is therefore a critical consideration in the design of potent and selective ligands.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study on a series of pyrrolidin-2-one derivatives with antiarrhythmic activity, for example, successfully developed a model that could predict activity based on molecular descriptors. This highlights the feasibility of applying such methods to pyrrolidine-containing compounds.

The general approach to developing a QSAR model for analogues of this compound would involve synthesizing a series of derivatives with systematic variations in their structure. These variations could include:

Altering the substituent on the pyrrolidine nitrogen.

Modifying the length and nature of the acetic acid side chain.

Introducing substituents on the pyrrolidine ring.

The biological activity of these compounds would then be determined experimentally. Subsequently, a wide range of molecular descriptors would be calculated for each analogue, such as:

Electronic descriptors: (e.g., partial charges, dipole moment)

Steric descriptors: (e.g., molecular volume, surface area)

Hydrophobic descriptors: (e.g., logP)

Topological descriptors: (e.g., connectivity indices)

Statistical methods, such as multiple linear regression or partial least squares, would then be employed to derive a mathematical equation that relates the descriptors to the biological activity. Such a model could then be used to predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts.

Preclinical Biological and Pharmacological Investigations Non Human Systems

In Vitro Cellular and Molecular Studies

Investigation of Cellular Pathways

Sirtuin (Sirt6) Activation

There is no available scientific literature indicating that (1-Methyl-pyrrolidin-3-yloxy)-acetic acid has been investigated as an activator of Sirtuin 6 (Sirt6). While research has identified other small molecules that can activate SIRT6, this specific compound is not mentioned in those studies. nih.gov

Neurotransmitter System Modulation

No preclinical studies were found that specifically examine the effects of this compound on neurotransmitter systems. General animal models of anxiety are used to study the mechanisms of anxiolytic drugs, which often involve modulation of neurotransmitter systems like GABA and serotonin. nih.govnih.gov However, the role of this compound within this context has not been documented.

Cytotoxicity and Antiproliferative Effects in Isolated Cell Lines

Currently, there are no published studies detailing the cytotoxic or antiproliferative effects of this compound on isolated cancer cell lines. While various derivatives of pyrrolidine (B122466) and pyrrolidone have been synthesized and evaluated for anticancer activity against cell lines such as human lung carcinoma (A549), their findings cannot be extrapolated to this specific compound. mdpi.comnih.gov

Antimicrobial Activity against Pathogens

The antimicrobial properties of this compound against pathogenic bacteria or fungi have not been reported in the available scientific literature. Studies on the parent molecule, acetic acid, have shown it to possess antimicrobial activities against various mastitis pathogens. nih.gov Similarly, N-methyl-2-pyrrolidone (NMP), a related solvent, has demonstrated some antimicrobial effects. researchgate.net However, no specific antimicrobial testing data exists for this compound.

Antiviral Activity in Cell-Based Assays

There is no evidence from cell-based assays to suggest that this compound possesses antiviral activity. The search for novel antiviral agents is extensive, with many compounds being screened for efficacy against viruses like SARS-CoV-2, but this particular compound has not been identified as a candidate in published research. nih.govnih.govmdpi.com

In Vivo Studies in Animal Models

Assessment of Pharmacological Effects in Disease Models (e.g., Anxiety, Cancer Xenografts, Neuropathies)

No in vivo studies in animal models for anxiety, cancer xenografts, or neuropathies involving the administration of this compound have been published. Although other novel pyrrolidine-based compounds have been tested in mouse xenograft models for their antitumor activity, this specific molecule has not been the subject of such investigations. nih.govmdpi.com

Investigation of Molecular and Cellular Mechanisms In Vivo

In vivo studies are critical for understanding how a compound affects a living organism. These investigations aim to elucidate the specific molecular pathways and cellular processes that are modulated by the compound, providing insight into its mechanism of action.

For a compound like this compound, this would typically involve administering the substance to animal models to observe its effects on specific biological targets. Researchers would analyze tissues and biological fluids to measure changes in protein expression, gene activation, and the activity of signaling pathways. Techniques such as Western blotting, immunohistochemistry, and transcriptomic analysis would be employed to identify the molecular targets and downstream effects of the compound.

Following a comprehensive search of scientific databases and public records, no specific in vivo studies detailing the molecular and cellular mechanisms of this compound have been identified.

Biotransformation and Metabolic Stability Studies (Non-Human, In Vitro)

Biotransformation and metabolic stability studies are essential to predict how a compound will be processed in the body. These in vitro assays determine the susceptibility of a compound to metabolism by enzymes, primarily in the liver, which influences its pharmacokinetic profile, including its half-life and bioavailability.

Microsomal and Hepatocyte Stability

The stability of a compound is assessed using liver microsomes or hepatocytes from various species (e.g., rat, mouse, dog, human) to understand interspecies differences in metabolism.

Microsomal Stability: Liver microsomes are subcellular fractions containing key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family, which are responsible for Phase I metabolism. In a typical assay, the compound is incubated with liver microsomes in the presence of cofactors like NADPH. The rate at which the parent compound disappears over time is measured, usually by LC-MS/MS, to determine its intrinsic clearance (CLint) and in vitro half-life (t½). This data helps to predict the hepatic clearance of the compound in vivo.

Hepatocyte Stability: Hepatocytes are intact liver cells that contain a broader range of metabolic enzymes, including both Phase I and Phase II enzymes (such as UDP-glucuronosyltransferases). Stability assays using hepatocytes provide a more comprehensive picture of a compound's metabolic fate. Similar to microsomal assays, the compound is incubated with hepatocytes, and its depletion over time is monitored to calculate intrinsic clearance.

No specific data on the microsomal or hepatocyte stability of this compound is publicly available. Therefore, data tables for its metabolic stability parameters cannot be provided.

Metabolite Identification in Animal Tissues or Biological Fluids (Non-Human)

Identifying the metabolites of a compound is crucial for understanding its complete biotransformation pathway. This process, known as metabolite profiling or identification, helps to determine if the metabolites are active, inactive, or potentially reactive.

These studies are typically conducted in vitro by incubating the parent compound with liver microsomes or hepatocytes. The resulting mixture is then analyzed using high-resolution mass spectrometry (LC-MS/MS) to detect and structurally characterize the metabolites formed. Common metabolic reactions include oxidation, hydroxylation, dealkylation, and conjugation with molecules like glucuronic acid or sulfate (B86663). Software tools can assist in predicting potential metabolites and interpreting the mass spectrometry data.

No published studies identifying the metabolites of this compound in non-human animal tissues or biological fluids were found during the literature search.

Computational and Theoretical Chemistry Studies

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict and analyze the interactions between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or nucleic acid. These methods are instrumental in identifying potential biological targets and elucidating the binding mechanisms of drug candidates.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on a force field that estimates the binding affinity. For derivatives of the pyrrolidine (B122466) scaffold, docking studies have been crucial in identifying potential inhibitors for a variety of therapeutic targets. For instance, computational simulations have identified pyrrolidine-2,3-dione (B1313883) derivatives as potential novel inhibitors of the Cdk5/p25 complex, which is implicated in Alzheimer's disease pathology. nih.gov Similarly, docking studies of other pyrrolidine derivatives have suggested good binding affinity with acetylcholinesterase, another key target in Alzheimer's disease research. researchgate.net

Following molecular docking, molecular dynamics simulations can be employed to study the dynamic behavior of the ligand-receptor complex over time. MD simulations provide a more detailed picture of the binding stability and conformational changes that may occur upon ligand binding. These simulations have been used to support the stability of pyrrolidine derivatives in the binding sites of targets like the Mcl-1 protein, an anti-apoptotic protein and a target for cancer therapy. nih.govtandfonline.combohrium.com

While specific docking studies on (1-Methyl-pyrrolidin-3-yloxy)-acetic acid are not widely published, the methodologies applied to analogous pyrrolidine-containing compounds provide a framework for how its potential biological targets could be investigated. The key interactions often involve hydrogen bonds, hydrophobic interactions, and electrostatic interactions with amino acid residues in the target's binding pocket.

Table 1: Examples of Predicted Interactions for Pyrrolidine Derivatives from Molecular Docking Studies

| Pyrrolidine Derivative Class | Potential Biological Target | Key Predicted Interactions |

| Pyrrolidine-2,3-diones | Cdk5/p25 | Occupation of the ATP-binding site, formation of stable interactions. nih.gov |

| Pyrrolidin-2-ones | Acetylcholinesterase (AChE) | Good binding affinity, formation of stable complexes. researchgate.net |

| General Pyrrolidine Derivatives | Myeloid cell leukemia-1 (Mcl-1) | Interaction with key residues of the protein binding site. nih.gov |

| Functionalized Pyrrolidines | α-Mannosidase I and II | Hydrogen bonds, hydrophobic π-π stacking contacts, and salt bridges. nih.gov |

This table is illustrative and based on findings for structurally related pyrrolidine derivatives, not this compound itself.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, molecular properties, and reactivity of molecules. These methods provide insights into the distribution of electrons within a molecule, which governs its chemical behavior.

For pyrrolidine derivatives, DFT calculations can be used to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.

Table 2: Illustrative Electronic Properties of Substituted Pyrrolidinones Calculated by DFT

| Compound | HOMO Energy (a.u.) | LUMO Energy (a.u.) | Energy Gap (ΔE) (a.u.) |

| 1-{2-[(2-hydroxyethyl)thio]ethyl}pyrrolidin-2-one (HTEP) | -0.228 | -0.018 | 0.210 |

| {[2-(2-oxopyrrolidin-1-yl)ethyl]thio}acetic acid (OETA) | -0.231 | -0.027 | 0.204 |

Data adapted from a study on substituted pyrrolidinones as corrosion inhibitors and is for illustrative purposes.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. A pharmacophore model can then be used as a 3D query to search large chemical databases for other molecules that possess similar features, a process known as virtual screening.

This strategy has been successfully applied to pyrrolidine derivatives to discover novel inhibitors for various enzymes. For example, a ligand-based pharmacophore model was designed and used to identify pyrrolidine-2,3-dione derivatives as potential inhibitors of the Cdk5/p25 complex. nih.gov In another study, pharmacophore analysis, in conjunction with QSAR and docking, was used to understand the binding features of pyrrolidine derivatives as α-mannosidase inhibitors. nih.gov The key pharmacophoric features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and charged/ionizable groups.

For this compound, a hypothetical pharmacophore model would likely include the tertiary amine of the pyrrolidine ring (as a potential hydrogen bond acceptor or positively ionizable group), the ether oxygen (as a hydrogen bond acceptor), and the carboxylic acid group (as a hydrogen bond donor and acceptor, and a negatively ionizable group). Such a model could be used to screen for compounds with similar interaction capabilities.

Table 3: Common Pharmacophoric Features Identified in Pyrrolidine Derivatives

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor | An atom with a lone pair of electrons (e.g., oxygen, nitrogen). | Forms hydrogen bonds with donor groups on the receptor. |

| Hydrogen Bond Donor | A hydrogen atom bonded to an electronegative atom (e.g., O-H, N-H). | Forms hydrogen bonds with acceptor groups on the receptor. |

| Hydrophobic Group | A nonpolar group (e.g., alkyl or aryl groups). | Engages in hydrophobic interactions with nonpolar regions of the receptor. |

| Positively Ionizable | A group that can carry a positive charge (e.g., a tertiary amine). | Forms electrostatic interactions with negatively charged residues. |

| Negatively Ionizable | A group that can carry a negative charge (e.g., a carboxylic acid). | Forms electrostatic interactions with positively charged residues or metal ions. |

Prediction of ADME-Related Properties (e.g., Blood-Brain Barrier Permeation)

The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its development as a potential drug. Computational models are widely used to predict these properties in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and to flag potential liabilities.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is of paramount importance. In silico models can predict BBB permeability based on various physicochemical properties such as molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.govnih.gov Generally, small, lipophilic molecules with low TPSA are more likely to cross the BBB via passive diffusion. nih.gov

Studies on pyrrolidine derivatives have incorporated ADME/Tox predictions to assess their drug-likeness. For example, in a study of pyrrolidine derivatives as Mcl-1 inhibitors, newly designed compounds were predicted to be orally bioavailable and have good permeability. nih.govbohrium.com Similarly, in silico ADME studies of other small molecules, including acetic acid derivatives, have been used to predict properties like gastrointestinal absorption and potential for toxicity. eurekaselect.comresearchgate.netresearchgate.netmdpi.com

Table 4: Predicted ADME Properties for Representative Pyrrolidine Derivatives

| Property | Predicted Value/Classification | Implication |

| Oral Bioavailability | Good | Likely to be absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Permeation | Varies depending on specific structure | Crucial for CNS-acting drugs. |

| CYP Inhibition | Non-inhibitor (for some derivatives) | Lower potential for drug-drug interactions. nih.gov |

| AMES Toxicity | No toxicity (for some derivatives) | Lower potential for mutagenicity. nih.gov |

| hERG Inhibition | No inhibition (for some derivatives) | Lower risk of cardiotoxicity. nih.gov |

This table presents a generalized summary of predictions for various pyrrolidine derivatives found in the literature and may not be representative of this compound. nih.govbohrium.com

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The set of all possible conformations and their corresponding potential energies constitutes the potential energy surface (PES) or energy landscape of the molecule. libretexts.org Understanding the preferred conformations of a molecule is crucial as the biologically active conformation is the one that binds to the target receptor.

The five-membered pyrrolidine ring is not planar and exists in various puckered conformations, most commonly described as envelope and twisted forms. researchgate.net The specific puckering and the preferred orientation of substituents are influenced by steric and electronic factors. For proline, a closely related structure, extensive theoretical studies have explored its conformational landscape, revealing multiple low-energy conformers. researchgate.netscispace.com The introduction of substituents on the pyrrolidine ring can significantly influence its conformational preferences. For example, studies on 4-substituted prolines have shown that the substituent can lock the ring into a specific pucker, which can in turn affect biological activity. nih.gov

A conformational analysis of this compound would involve exploring the puckering of the pyrrolidine ring, the orientation of the 1-methyl group (axial vs. equatorial), and the rotation around the bonds of the (yloxy)-acetic acid side chain. Computational methods can be used to identify the low-energy conformers and to calculate the energy barriers between them, providing insights into the molecule's flexibility and the conformations it is likely to adopt in solution and at a receptor binding site.

Table 5: Common Conformations of the Pyrrolidine Ring

| Conformation Type | Description | Key Feature |

| Envelope (E) | Four atoms are coplanar, and the fifth is out of the plane. | One atom deviates from the plane of the other four. |

| Twist (T) | Two adjacent atoms are displaced on opposite sides of the plane formed by the other three atoms. | A two-fold axis of symmetry passes through the ring. |

The specific conformational preferences of this compound would require dedicated computational studies.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Mass Spectrometry for Structural Elucidation of Complex Derivatives

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of (1-Methyl-pyrrolidin-3-yloxy)-acetic acid and its complex derivatives. Unlike standard mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound (C₇H₁₃NO₃), HRMS can distinguish its molecular formula from other potential isomeric structures with the same nominal mass. When coupled with techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed. The high-resolution data confirms the elemental formula, providing unequivocal evidence of the compound's identity. In the study of its derivatives, such as esters or amides formed during synthesis or metabolism studies, HRMS can precisely identify the added moieties by calculating the mass difference and confirming the new elemental composition.

Table 1: Hypothetical HRMS Data for this compound

| Ion | Calculated Exact Mass | Observed Mass (Hypothetical) | Mass Difference (ppm) | Elemental Formula Confirmed |

|---|---|---|---|---|

| [M+H]⁺ | 160.09682 | 160.09675 | -0.44 | C₇H₁₄NO₃⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise atomic connectivity and three-dimensional structure of this compound in solution. Both ¹H and ¹³C NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would show distinct signals for the N-methyl group, the protons on the pyrrolidine (B122466) ring, and the methylene (B1212753) protons of the acetic acid side chain. The chemical shifts and coupling patterns of the pyrrolidine ring protons, particularly the proton at the C3 position (the chiral center), are crucial for analysis.

¹³C NMR: The carbon NMR spectrum would confirm the presence of seven distinct carbon atoms, including the carbonyl carbon of the acid, the carbons of the pyrrolidine ring, the N-methyl carbon, and the methylene carbon of the side chain.

Stereochemical and Conformational Analysis: Advanced 2D NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to determine the stereochemistry. These experiments detect protons that are close in space. For a specific enantiomer, correlations between the C3 proton and other protons on the pyrrolidine ring can help establish its relative configuration and preferred conformation in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-CH₃ | ~2.4 - 2.6 | ~42 - 44 |

| N-CH₂ (Pyrrolidine C2, C5) | ~2.5 - 3.2 | ~60 - 65 |

| CH₂ (Pyrrolidine C4) | ~1.8 - 2.2 | ~30 - 35 |

| CH (Pyrrolidine C3) | ~4.0 - 4.3 | ~75 - 80 |

| O-CH₂-COOH | ~4.1 - 4.4 | ~65 - 70 |

| COOH | (Broad singlet) | ~170 - 175 |

Note: Predicted values are estimates and can vary based on solvent and pH.

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for separating its enantiomers.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. jchr.orgptfarm.pl Due to the compound's polar and potentially zwitterionic nature, reversed-phase HPLC is commonly employed. A C18 column is often used with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jchr.org Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally with an evaporative light scattering detector (ELSD) or a mass spectrometer (LC-MS). The method can be validated to be linear, accurate, and precise for quantitative analysis of the main compound and any impurities. jchr.org

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of the polar carboxylic acid group. Therefore, derivatization is required to convert it into a more volatile and thermally stable compound suitable for GC-MS analysis. gcms.czscispace.com A common derivatization strategy is esterification of the carboxylic acid group, for example, by reaction with methanol to form the methyl ester. Silylation is another effective method, where an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (B98337) (TMS) group. gcms.cz

Once derivatized, GC-MS can separate the volatile derivative from other volatile components of the sample. The mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, aiding in structural confirmation. Key fragments would likely include the base peak corresponding to the stable pyrrolidinium (B1226570) cation and other fragments related to the side chain. chemicalbook.comnist.gov This technique is particularly useful for identifying trace-level impurities that are also amenable to derivatization.

Supercritical Fluid Chromatography (SFC) is a powerful and increasingly popular technique for the separation of enantiomers. chromatographyonline.comnih.gov It is often considered faster and more environmentally friendly ("greener") than chiral HPLC due to its use of supercritical CO₂ as the main mobile phase component. uva.es For the enantiomeric separation of (R)- and (S)-(1-Methyl-pyrrolidin-3-yloxy)-acetic acid, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, are highly effective for a wide range of chiral compounds. nih.govchiraltech.com

In a typical SFC method, the analyte is dissolved in a suitable solvent and injected onto the chiral column. The mobile phase consists of supercritical CO₂ and a small percentage of an organic modifier, often an alcohol like methanol or ethanol, to modulate solute retention and selectivity. chromatographyonline.comresearchgate.net Additives such as amines or acids may be included to improve peak shape and resolution. The separation of the two enantiomers allows for the determination of enantiomeric purity or enantiomeric excess (ee).

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the ultimate method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique can provide precise information on bond lengths, bond angles, and the absolute configuration of chiral centers.

To perform this analysis, a high-quality single crystal of this compound must be grown. When this crystal is irradiated with a focused beam of X-rays, the X-rays are diffracted by the electrons in the crystal lattice. The resulting diffraction pattern is collected and analyzed mathematically to generate a three-dimensional electron density map of the molecule. From this map, the exact position of each atom can be determined. This would definitively confirm the atomic connectivity and, most importantly, establish the absolute stereochemistry as either (R) or (S) at the C3 position of the pyrrolidine ring, providing a definitive structural reference.

Academic and Research Applications

Utilization as a Building Block in Complex Organic Synthesis

The unique structural features of (1-Methyl-pyrrolidin-3-yloxy)-acetic acid, incorporating a chiral pyrrolidine (B122466) ring, a methyl group on the nitrogen atom, and an acetic acid moiety linked via an ether bond, make it a valuable building block in the intricate field of organic synthesis. The pyrrolidine ring system is a common motif in a vast array of biologically active natural products and synthetic pharmaceuticals. Its presence in this compound provides a ready-made scaffold that chemists can functionalize and elaborate upon to construct more complex molecular architectures.

The synthesis of precursors to this compound, such as 1-methyl-3-pyrrolidinol (B22934), is a critical step in making this building block accessible. Patented methods for the preparation of 1-methyl-3-pyrrolidinol often involve multi-step sequences, highlighting the importance of efficient synthetic routes to key intermediates. For instance, one patented method describes the synthesis of 1-methyl-3-pyrrolidinol, a key intermediate for novel anticholinergic drugs, through a ring-closure reaction followed by reduction. google.com The availability of such precursors is fundamental to the subsequent synthesis and utilization of this compound in medicinal chemistry and drug discovery programs. The acetic acid side chain offers a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for its incorporation into larger molecules.

Development as a Chemical Probe for Biological Pathway Investigations

While direct and extensive research on this compound as a chemical probe is still emerging, the broader class of pyrrolidine derivatives is increasingly being explored for this purpose. Chemical probes are essential tools for dissecting complex biological pathways, allowing researchers to selectively modulate the function of specific proteins and observe the downstream cellular effects.

The development of novel pyrrolidine-based inhibitors for various enzymes and receptors underscores the potential of this scaffold in creating targeted molecular probes. For example, pyrrolidine-based inhibitors have been successfully developed for T-type calcium channels, which are implicated in neuropathic pain. moravek.com The design of such inhibitors often involves the strategic placement of functional groups on the pyrrolidine ring to achieve high affinity and selectivity for the target protein. Although specific studies detailing the use of this compound as a probe are not yet widely published, its structural components suggest its potential for modification and development into a selective ligand for various biological targets.

Application in Radiolabeling for Preclinical Imaging Research

Positron Emission Tomography (PET) is a powerful, non-invasive imaging technique used in preclinical and clinical research to visualize and quantify biological processes in vivo. This technology relies on the use of radiolabeled molecules, known as radiotracers, that can bind to specific targets in the body. The development of novel radiotracers is a key area of research, and small molecules containing scaffolds like pyrrolidine are attractive candidates for radiolabeling.

The process of radiolabeling involves incorporating a positron-emitting radionuclide, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the structure of a biologically active molecule. nih.gov While there are no specific published reports on the radiolabeling of this compound itself, the general principles of radiochemistry suggest that it could be a viable candidate for such modification. The methyl group on the pyrrolidine nitrogen, for instance, could potentially be introduced using a radiolabeled methylating agent like [¹¹C]methyl iodide. A radiolabeled version of this compound could then be used in preclinical PET imaging studies to investigate its biodistribution, pharmacokinetics, and potential for targeting specific tissues or organs. The development of radiolabeled small molecule kinase inhibitors for PET imaging is an active area of research, demonstrating the feasibility of this approach for compounds with similar structural features.

Use as a Reference Compound in Mechanistic Biological Assays

In the process of drug discovery and development, mechanistic biological assays are crucial for understanding how a new compound exerts its effects at the molecular level. These assays often require the use of well-characterized reference compounds, or standards, to validate the assay and to compare the activity of new chemical entities.

While specific documentation of this compound as a designated reference compound is not prevalent in the literature, its defined chemical structure and properties make it a suitable candidate for such a role in specific contexts. For instance, in high-throughput screening (HTS) campaigns designed to identify new ligands for a particular receptor or enzyme, a compound like this compound could serve as a negative control or a basic scaffold for comparison, particularly if the screening library contains other pyrrolidine derivatives. The use of reference compounds is a fundamental aspect of ensuring the reliability and reproducibility of data from various biological assays, including receptor binding assays and enzyme inhibition assays. nih.gov

Future Research Directions and Unaddressed Scientific Questions

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility

The availability of a chemical compound in sufficient quantities and purity is a prerequisite for comprehensive biological and pharmacological evaluation. While specific synthetic routes for (1-Methyl-pyrrolidin-3-yloxy)-acetic acid are not extensively detailed in peer-reviewed literature, the synthesis of its core components, such as 1-methyl-3-pyrrolidinol (B22934), has been described. Future research should focus on developing efficient, stereoselective, and scalable synthetic strategies.

Key areas for exploration include:

Asymmetric Synthesis: Developing synthetic pathways that allow for the stereocontrolled synthesis of the chiral center at the 3-position of the pyrrolidine (B122466) ring is crucial, as different enantiomers may exhibit distinct biological activities.

Convergent Synthesis: Designing synthetic routes where the pyrrolidine core and the acetic acid side chain are synthesized separately and then coupled in a later step could offer greater flexibility and efficiency.

Green Chemistry Approaches: The development of environmentally benign synthetic methods, utilizing safer solvents and reagents, and minimizing waste, would be a significant advancement.

A comparative table of potential starting materials and synthetic strategies is presented below.

| Starting Material | Potential Synthetic Strategy | Key Considerations |

| 1-Methyl-3-pyrrolidinol | Williamson ether synthesis with an acetic acid equivalent | Stereochemistry of the starting alcohol; choice of base and solvent. |

| Protected 3-hydroxypyrrolidine | Alkylation followed by N-methylation | Orthogonality of protecting groups; efficiency of the methylation step. |

| Racemic 3-hydroxypyrrolidine | Derivatization, chiral separation, and subsequent synthesis | Efficiency of the resolution technique (e.g., chiral chromatography, diastereomeric salt formation). |

Identification of Additional Biological Targets and Pathways

Currently, there is a notable absence of published research specifically identifying the biological targets and pathways modulated by this compound. The pyrrolidine scaffold is a common feature in a wide array of biologically active compounds, suggesting that this molecule could interact with various protein targets. nih.govresearchgate.netnih.gov

Future research in this area should be directed towards:

High-Throughput Screening (HTS): Screening this compound against a broad range of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, could rapidly identify potential areas of biological activity.

Phenotypic Screening: Assessing the effect of the compound on cellular phenotypes in various disease models (e.g., cancer cell lines, neuronal cells) can provide clues about its mechanism of action without a priori knowledge of a specific target.

Affinity-Based Proteomics: Utilizing chemical proteomics approaches to identify the direct binding partners of the compound within a complex biological sample.

Given the lack of specific data, a table of potential, yet purely speculative, target classes is provided based on the general properties of the pyrrolidine scaffold.

| Potential Target Class | Rationale for Investigation |

| Muscarinic Acetylcholine (B1216132) Receptors | The N-methylpyrrolidine moiety is a classic feature of muscarinic receptor ligands. |

| Amino Acid Transporters | The acetic acid group mimics the structure of amino acids, suggesting potential interaction with transporters. |

| Sigma Receptors | The tertiary amine of the pyrrolidine ring is a common pharmacophoric element for sigma receptor ligands. |

Development of Advanced Computational Models for Predictive Capabilities

In the absence of experimental data, computational modeling stands as a powerful tool to predict the potential properties and biological activities of this compound. The development of robust in silico models could guide future experimental work and prioritize research efforts.

Key computational approaches to be explored include:

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data becomes available for a series of analogs, QSAR models can be developed to correlate structural features with biological activity, guiding the design of more potent and selective compounds.

Molecular Docking: Docking studies of this compound against the crystal structures of potential protein targets can help to predict binding modes and affinities, providing a structural basis for observed biological effects.

Pharmacophore Modeling: Creating pharmacophore models based on the structural features of this compound can be used to screen virtual libraries of compounds to identify other molecules with similar potential biological activities.

A table outlining potential computational studies is provided below.

| Computational Method | Research Question | Potential Outcome |

| Conformational Analysis | What are the preferred three-dimensional structures of the molecule? | Understanding of the spatial arrangement of functional groups for receptor interaction. |

| pKa Prediction | What are the ionization states of the molecule at physiological pH? | Insight into its likely charge state, which influences solubility and receptor binding. |

| ADMET Prediction | What are the likely absorption, distribution, metabolism, excretion, and toxicity properties? | Early assessment of the compound's drug-like properties. |

Strategic Design of Next-Generation Chemical Probes and Research Tools

Should this compound be found to possess interesting biological activity, its scaffold could serve as a valuable starting point for the design of next-generation chemical probes and research tools. These tools are essential for dissecting complex biological processes.

Future design strategies should focus on:

Affinity and Photoaffinity Probes: The synthesis of derivatives containing a photoreactive group and a reporter tag (e.g., a biotin (B1667282) or a fluorescent dye) would enable the identification and visualization of its direct cellular targets.

Fluorescent Ligands: The development of fluorescently labeled versions of the compound could be used in fluorescence microscopy and other imaging techniques to study the localization and dynamics of its target in living cells.

Targeted Degraders (PROTACs): If a specific protein target is identified, the scaffold could be incorporated into a Proteolysis-Targeting Chimera (PROTAC) to induce the targeted degradation of the protein of interest.

A table of potential chemical probe designs is presented below.

| Probe Type | Design Strategy | Application |

| Biotinylated Probe | Covalent attachment of a biotin moiety via a linker. | Pull-down assays to identify binding partners. |

| Fluorescent Probe | Incorporation of a fluorophore (e.g., FITC, rhodamine). | Cellular imaging and flow cytometry. |

| Clickable Probe | Introduction of a bioorthogonal handle (e.g., an alkyne or azide). | In situ labeling and target identification via click chemistry. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Methyl-pyrrolidin-3-yloxy)-acetic acid, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves protecting the pyrrolidine nitrogen (e.g., with Boc groups), followed by nucleophilic substitution at the 3-hydroxy position of 1-methylpyrrolidine. Acetic acid derivatives (e.g., bromoacetic acid) are coupled using reagents like DCC or EDC. Deprotection under acidic conditions (e.g., TFA) yields the final product. Optimize yields by controlling reaction temperature (0–25°C), stoichiometric ratios (1.2–1.5 equivalents of coupling reagent), and purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of -NMR (to confirm substitution patterns on the pyrrolidine ring), -NMR (to verify carbonyl and ether linkages), and FT-IR (C=O stretch ~1700 cm). HPLC (C18 column, 0.1% TFA in water/acetonitrile) is critical for purity assessment (>95% by area normalization). Mass spectrometry (ESI-MS) confirms molecular weight .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Wear nitrile gloves, goggles, and lab coats. Use in a fume hood due to respiratory irritation risks (CLP classification: H319, H335). Store in airtight containers at 2–8°C. In case of exposure, rinse eyes with water for 15 minutes and seek medical attention if irritation persists .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer : Soluble in polar aprotic solvents (DMSO, DMF) and partially in ethanol. Avoid aqueous solutions at extreme pH (degradation observed at pH <2 or >10). Stability studies show <5% degradation after 6 months at -20°C in anhydrous DMSO .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on pyrrolidine) affect bioactivity in SAR studies?

- Methodological Answer : Compare analogs like 2-(1H-pyrrol-2-yl)acetic acid () and Boc-protected derivatives ( ). Replace the methyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on receptor binding. Measure IC values in enzyme inhibition assays (e.g., kinase targets) and correlate with computational docking results .

Q. What experimental strategies resolve contradictions in reported synthetic yields (e.g., 40% vs. 65%)?

- Methodological Answer : Replicate procedures under inert atmospheres (N/Ar) to exclude moisture/oxygen interference. Use kinetic monitoring (TLC or in situ IR) to identify side reactions (e.g., over-alkylation). Alternative coupling reagents (e.g., HATU instead of DCC) may improve efficiency .

Q. How does the enantiomeric configuration of the pyrrolidine ring influence pharmacological activity?

- Methodological Answer : Synthesize (R)- and (S)-enantiomers via chiral auxiliaries or asymmetric catalysis. Test in vitro/in vivo models (e.g., receptor binding affinity, metabolic stability). For example, (R)-enantiomers of Boc-protected analogs show 3x higher potency in CNS penetration assays .

Q. What degradation pathways dominate under accelerated stability conditions (e.g., 40°C/75% RH)?

- Methodological Answer : Use LC-MS to identify degradation products. Hydrolysis of the ether linkage generates 1-methylpyrrolidin-3-ol and glycolic acid. Oxidative pathways (e.g., ring-opening) are mitigated by adding antioxidants (0.1% BHT) during storage .

Q. How can researchers design stable formulations for in vivo delivery?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.